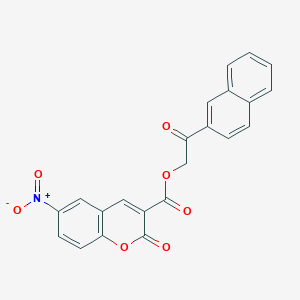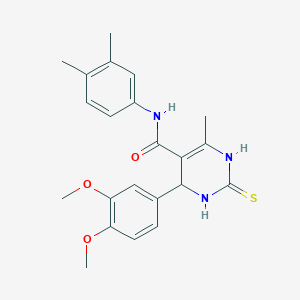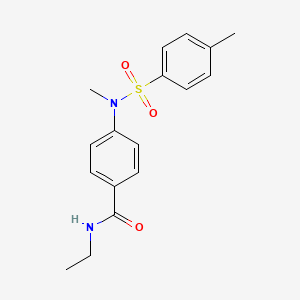![molecular formula C19H18ClN3O3 B6502182 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931317-64-5](/img/structure/B6502182.png)
5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a synthetic organic compound notable for its complex structure, combining elements of furan, oxazole, and butylamino groups. Such compounds often exhibit unique biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step procedures:
Formation of the furan ring: : Starting with appropriate aldehydes and phenols in the presence of a catalyst to produce 5-[(4-chlorophenoxy)methyl]furan.
Synthesis of the oxazole ring: : Coupling the furan derivative with nitriles under acidic conditions to yield 2-(furan-2-yl)-1,3-oxazole-4-carbonitrile.
Introduction of the butylamino group: : Reacting the intermediate product with butylamine under controlled temperatures to finally produce the target compound.
Industrial Production Methods
Industrial-scale production of this compound necessitates robust and cost-effective methodologies. This usually involves optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Commonly, continuous flow processes are adopted to streamline and scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially modifying the furan and oxazole rings.
Reduction: : Reduction reactions might target the nitrile group, converting it into an amine.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic furan and oxazole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Alkyl halides, acyl chlorides, and various bases/acids for nucleophilic substitution.
Major Products
These reactions typically yield a variety of products, such as modified furan and oxazole derivatives, amines, and substituted aromatic compounds, each potentially carrying different biological or chemical properties.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a subject of interest for developing new synthetic methodologies and understanding structure-activity relationships.
Biology
In biological studies, compounds with furan and oxazole moieties often demonstrate significant antimicrobial and anti-inflammatory properties.
Medicine
While specific medical applications of this compound are still under research, structurally similar compounds are explored for their potential roles as pharmaceutical agents, including anti-cancer and anti-infective drugs.
Industry
In industrial applications, this compound may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemical formulations.
Mechanism of Action
The exact mechanism by which 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions often lead to the modulation of enzyme activity, alterations in cellular signaling pathways, or binding to specific receptors, ultimately influencing biological processes.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds with furan and oxazole rings, the incorporation of a butylamino group and chlorophenoxy moiety distinguishes this molecule, potentially leading to unique biological activities and applications.
List of Similar Compounds
5-amino-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile: : Similar core structure but different substituent, leading to varied biological activity.
2-(5-phenylfuran-2-yl)-1,3-oxazole-4-carbonitrile: : Incorporates a phenyl group instead of a chlorophenoxy moiety.
5-(butylamino)-2-(3,4-dimethoxyfuran-2-yl)-1,3-oxazole-4-carbonitrile: : Similar structure with additional methoxy groups affecting its properties.
A unique blend of reactivity and application potential makes 5-(butylamino)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile an intriguing subject for ongoing and future research.
Properties
IUPAC Name |
5-(butylamino)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-3-10-22-18-16(11-21)23-19(26-18)17-9-8-15(25-17)12-24-14-6-4-13(20)5-7-14/h4-9,22H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSOQMZGGARJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B6502102.png)
![2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B6502117.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6502119.png)
![1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B6502120.png)
![3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502126.png)


![2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502156.png)
![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6502165.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6502168.png)
![5-{[(furan-2-yl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6502175.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6502188.png)
